1-Methyl-4-(2-methylphenyl)pyridinium
Description
Properties
CAS No. |
111342-39-3 |
|---|---|
Molecular Formula |
C13H14N+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-methyl-4-(2-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-10H,1-2H3/q+1 |
InChI Key |
SQQIVWWCOPFTKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC=[N+](C=C2)C |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=[N+](C=C2)C |
Other CAS No. |
111342-39-3 |
Synonyms |
1-methyl-4-(2-methylphenyl)pyridinium 1-methyl-4-(2-methylphenyl)pyridinium iodide 2'-methyl MPP+ |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Properties
MMP has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further research in pharmacology.
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of MMP on neuronal cells subjected to oxidative stress. The results indicated that MMP significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent .
Organic Synthesis
Role as a Catalyst
MMP has been utilized as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules. Its unique structure allows it to facilitate reactions that require specific steric and electronic environments.
Table 1: Summary of Organic Reactions Utilizing MMP
Material Science
Applications in Polymer Chemistry
MMP has been incorporated into polymer matrices to enhance material properties. Its quaternary ammonium structure contributes to improved thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has demonstrated that incorporating MMP into poly(methyl methacrylate) (PMMA) composites results in enhanced mechanical properties and thermal stability compared to pure PMMA. The study highlights the potential for MMP-modified polymers in high-performance applications .
Environmental Science
Toxicological Studies
MMP's environmental impact has been assessed through various toxicological studies. It is crucial to understand its behavior and degradation in ecological systems to evaluate its safety for environmental applications.
Table 2: Toxicological Data for MMP
Comparison with Similar Compounds
1-Methyl-4-phenylpyridinium (MPP+)
- Structural Difference : Lacks the 2-methyl substituent on the phenyl ring.
- Biological Activity :
- Neurotoxicity Mechanism : Both compounds require DAT-mediated uptake and mitochondrial inhibition, but 2'CH3-MPP+ toxicity is less sensitive to MAO-B inhibitors (e.g., deprenyl), suggesting differences in metabolic pathways .
1-Methyl-4-[4-(methylthio)phenyl]pyridinium (MMPP)
- Structural Difference : Contains a 4-(methylthio)phenyl group instead of 2-methylphenyl.
4-(4-Dimethylaminophenyl)-1-methylpyridinium (APP+)
- Structural Difference: Features a 4-dimethylaminophenyl substituent.
- Functional Properties :
- Acts as a serotonin transporter (SERT) ligand with binding-induced fluorescence.
- Analogues like BPP+ (butyl substituent) and PPP+ (piperidinyl group) show altered fluorescence quantum yields and transporter affinities, highlighting the role of electron-donating groups in modulating optical and biological activity .
1-Methyl-4-(2-pyren-1-yl-vinyl)-pyridinium Iodide
- Structural Difference : Incorporates a pyrenyl-vinyl group for extended conjugation.
- Functional Properties :
Structural Effects on Key Properties
Substituent Position and MAO Affinity
Impact on Mitochondrial Toxicity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-4-(2-methylphenyl)pyridinium, and what yield optimization strategies are supported by recent studies?
- Methodological Answer : Pyridinium salts are typically synthesized via quaternization reactions, where pyridine derivatives react with alkylating agents. For example, outlines a synthesis protocol involving reaction steps in dichloromethane with sodium hydroxide, achieving 99% purity after purification. Yield optimization may involve controlling reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Advanced strategies like skeletal remodeling (e.g., destructive ring-opening and reconstruction) can generate structurally complex derivatives, as demonstrated in chalcone-based pyridinium systems .
Q. How can researchers characterize the structural and purity parameters of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Structural elucidation requires a combination of / NMR for functional group identification and mass spectrometry for molecular weight confirmation. Chromatographic methods like HPLC (as referenced in for related compounds) ensure purity validation. PubChem-derived InChI keys and descriptors (e.g., InChI=1S/C11H8N2O...) provide standardized identifiers for cross-referencing structural data .
Q. What are the known stability profiles and storage requirements for pyridinium salts under laboratory conditions?
- Methodological Answer : Pyridinium salts are generally stable under inert atmospheres and room temperature but may degrade in the presence of strong acids, bases, or oxidizers (). Storage recommendations include airtight containers, desiccants, and avoidance of UV light. For compounds with uncharacterized degradation pathways (as noted in ), accelerated stability studies under varied pH and temperature conditions are advised .
Advanced Research Questions
Q. How do pyridinium salts like this compound participate in biocatalytic systems, particularly in lipase-mediated reactions?
- Methodological Answer : demonstrates that pyridinium ligands interact with lipases via redox-active mechanisms. Cyclic voltammetry and spectrophotometry are critical for probing these interactions. Researchers should design kinetic assays to monitor substrate conversion rates and use computational models (e.g., DFT calculations) to predict binding affinities and catalytic pathways .
Q. What skeletal remodeling strategies have been developed for pyridinium-based compounds to access complex polycyclic structures?
- Methodological Answer : describes a skeletal remodeling approach combining ring-opening and reconstruction. For this compound, activating groups (e.g., electron-withdrawing substituents) can drive regioselective transformations. Control experiments and theoretical calculations (e.g., transition state modeling) are essential to validate reaction mechanisms and optimize diastereocontrol .
Q. How should researchers address data gaps in toxicity and environmental impact assessments for pyridinium salts with limited ecotoxicological data?
- Methodological Answer : When acute/chronic toxicity data are unavailable (as in ), researchers can employ predictive models like QSAR (Quantitative Structure-Activity Relationships) or tiered testing frameworks. For environmental mobility, batch sorption studies (e.g., soil-water partitioning experiments) and biodegradability assays under simulated natural conditions are recommended .
Q. What experimental approaches resolve contradictions in the reactivity of pyridinium salts with biological macromolecules?
- Methodological Answer : Contradictory data may arise from differing experimental conditions (e.g., pH, ionic strength). Researchers should standardize assay protocols and use orthogonal techniques (e.g., SPR for binding kinetics, TEM for structural changes) to reconcile discrepancies. Meta-analyses of existing literature, as done for lipase interactions in , can identify systemic biases or knowledge gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
